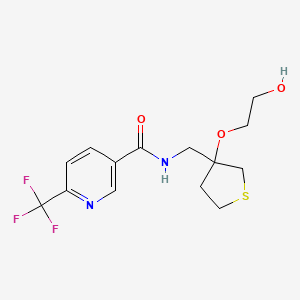

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-6-(trifluoromethyl)nicotinamide

Description

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-6-(trifluoromethyl)nicotinamide is a nicotinamide derivative characterized by a tetrahydrothiophen (thiolane) ring substituted with a 2-hydroxyethoxy group and a trifluoromethyl (-CF₃) moiety on the pyridine core.

Properties

IUPAC Name |

N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N2O3S/c15-14(16,17)11-2-1-10(7-18-11)12(21)19-8-13(22-5-4-20)3-6-23-9-13/h1-2,7,20H,3-6,8-9H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBPVEASVADPRII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1(CNC(=O)C2=CN=C(C=C2)C(F)(F)F)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-6-(trifluoromethyl)nicotinamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.

- Molecular Formula : C13H19F3N2O3S

- Molecular Weight : 381.5 g/mol

- CAS Number : 2319851-95-9

The compound exhibits several biological activities, primarily attributed to its structural components which include a trifluoromethyl group and a tetrahydrothiophene moiety. These features enhance its interaction with biological targets, potentially influencing pathways involved in inflammation, cancer cell proliferation, and microbial resistance.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The trifluoromethyl group is known to increase lipophilicity, enhancing the compound's ability to penetrate cellular membranes and inhibit specific enzymes involved in metabolic pathways.

- Cell Cycle Arrest : Preliminary studies suggest that the compound may induce cell cycle arrest in tumor cells, leading to apoptosis. This is particularly relevant for its potential use in cancer therapy.

Anticancer Activity

In vitro studies have demonstrated that N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-6-(trifluoromethyl)nicotinamide exhibits cytotoxic effects against various cancer cell lines. The following table summarizes findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 20 | Inhibition of estrogen receptor signaling |

| A549 (Lung Cancer) | 18 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

The compound has also shown promising results against various pathogenic bacteria. Its antimicrobial properties are likely due to its ability to disrupt bacterial cell membranes and inhibit key metabolic processes.

| Bacteria | Minimum Inhibitory Concentration (MIC, µg/mL) | Mode of Action |

|---|---|---|

| Escherichia coli | 32 | Disruption of cell membrane integrity |

| Staphylococcus aureus | 16 | Inhibition of protein synthesis |

| Helicobacter pylori | 8 | Targeting urease activity |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Case Study on Cancer Treatment :

- A study involving MCF-7 cells indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.

- Reference : PubMed .

-

Case Study on Antimicrobial Efficacy :

- Research demonstrated that the compound effectively inhibited H. pylori growth in vitro, suggesting its potential as a novel treatment for gastric infections.

- Reference : PMC .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-6-(trifluoromethyl)nicotinamide has shown potential against various bacterial strains. Its mechanism may involve:

- Inhibition of Bacterial Growth : The compound's structural features allow it to interact with microbial enzymes and receptors, potentially disrupting their function.

- Effect on Type III Secretion System (T3SS) : Studies have shown that related compounds can inhibit T3SS activity in Gram-negative bacteria, critical for their pathogenicity.

Anti-inflammatory Effects

The presence of the hydroxyethoxy group is believed to contribute to the anti-inflammatory properties observed in related compounds. This compound may modulate inflammatory pathways by:

- Reducing Pro-inflammatory Cytokines : Research suggests that it can inhibit the production of cytokines involved in inflammation, leading to reduced inflammatory responses .

Antioxidant Activity

The compound exhibits notable antioxidant properties, which may protect cells from oxidative stress. This activity is crucial for maintaining cellular health and preventing damage from free radicals.

Study on Antimicrobial Activity

A study published in Journal of Medicinal Chemistry examined the antimicrobial effects of thiophene derivatives, including this compound. It was found to inhibit the growth of several bacterial strains effectively, indicating its potential as an antimicrobial agent .

Anti-inflammatory Research

In preclinical models, N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-6-(trifluoromethyl)nicotinamide demonstrated significant reductions in inflammation markers. This suggests its potential application in treating inflammatory diseases .

Comparison with Similar Compounds

Structural Analogues with Tetrahydrothiophen Moieties

Compound : N-(2-hydroxyethyl)-N-phenyl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide ()

Trifluoromethyl-Substituted Benzamide/Nicotinamide Derivatives

Compound : Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) ()

- Structural Similarity: Both compounds incorporate a trifluoromethyl group, known for enhancing metabolic stability and lipophilicity.

- Key Differences: Flutolanil is a benzamide derivative, whereas the target compound is a nicotinamide (pyridine-based).

- Implications : The nicotinamide core may enable interactions with NAD⁺-dependent enzymes, while flutolanil’s benzamide structure targets succinate dehydrogenase .

Furopyridine Carboxamide Derivatives ()

Compound: 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide

- Structural Similarity : Both compounds feature trifluoromethyl/trifluoroethyl groups and heterocyclic cores (nicotinamide vs. furopyridine).

- Key Differences: The furopyridine scaffold introduces a fused ring system, which may enhance planar stacking interactions. The target compound’s hydroxyethoxy group contrasts with the trifluoroethylamino group in the furopyridine analog, affecting solubility and hydrogen-bonding capacity.

- Implications : Furopyridine derivatives often exhibit enhanced kinase inhibition, while the target’s hydroxyethoxy group may favor solubility over membrane permeability .

Nicotinamide Derivatives with Pyrrolidine/Thiolane Rings ()

Compound : N-(4'-((4-((4-((2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chlorophenyl)pyrrolidine-2-carboxamido)-3-methoxybenzamido)methyl)benzyl)carbamoyl)-4-(4-methylpiperazin-1-yl)-[1,1'-biphenyl]-3-yl)-6-hydroxy-4-(trifluoromethyl)nicotinamide

- Structural Similarity : Both compounds contain a nicotinamide core , trifluoromethyl group , and heterocyclic substituents (tetrahydrothiophen vs. pyrrolidine).

- Key Differences :

- The pyrrolidine ring in the analog provides chirality , enabling stereospecific interactions, while the tetrahydrothiophen in the target compound offers sulfur-based polarity .

- The target’s hydroxyethoxy group is absent in the analog, which instead has a hydroxy group on the nicotinamide core.

Data Tables

Table 1: Structural and Functional Comparison

Q & A

Q. What are the common synthetic pathways for preparing N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-6-(trifluoromethyl)nicotinamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution, amide coupling, and functional group protection/deprotection. For example, the tetrahydrothiophene ring with a 2-hydroxyethoxy substituent may be synthesized via ring-opening of epoxides or alkylation of thiol intermediates. The trifluoromethyl nicotinamide moiety is often introduced using coupling agents like HATU or EDCI in polar aprotic solvents (e.g., DMF or THF).

- Key Parameters :

- Solvent choice : Polar solvents (e.g., DMF) enhance solubility of intermediates but may require careful purification to remove traces .

- Catalysts : Use of Pd catalysts for cross-coupling reactions involving trifluoromethyl groups .

- Temperature : Controlled stepwise heating (e.g., 0°C to room temperature) minimizes side reactions during amide bond formation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the tetrahydrothiophene ring and trifluoromethyl group placement. ²D NMR (e.g., COSY, HSQC) resolves overlapping signals in crowded regions .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak) and detects isotopic patterns from the trifluoromethyl group .

- HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) assess purity (>95%) and monitor degradation under stress conditions (e.g., acidic/basic hydrolysis) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the trifluoromethyl group in catalytic transformations?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron-withdrawing effects of the trifluoromethyl group on reaction pathways. For example:

- Electrophilic Aromatic Substitution : The CF₃ group deactivates the pyridine ring, directing reactions to meta positions .

- Hydrogen Bonding : Molecular dynamics simulations reveal how the 2-hydroxyethoxy group stabilizes transition states in enzymatic assays .

- Software Tools : Gaussian or ORCA for energy minimization; PyMol for visualizing non-covalent interactions .

Q. What strategies resolve contradictions in biological activity data across different assays (e.g., antiviral vs. cytotoxic effects)?

- Methodological Answer :

- Dose-Response Analysis : Establish IC₅₀ values in viral replication assays (e.g., SARS-CoV-2 pseudovirus) versus cytotoxicity in HEK293 cells. A selectivity index (SI = cytotoxic IC₅₀ / antiviral IC₅₀) >10 indicates therapeutic potential .

- Off-Target Profiling : Use kinome-wide screening to identify unintended kinase inhibition, which may explain cytotoxicity .

- Structural Analog Comparison : Compare activity of derivatives lacking the tetrahydrothiophene moiety to isolate pharmacophoric contributions .

Q. How does the 2-hydroxyethoxy substituent influence metabolic stability in pharmacokinetic studies?

- Methodological Answer :

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂). The hydroxyethoxy group may undergo glucuronidation, reducing bioavailability .

- Stabilization Strategies : Methylation of the hydroxyl group or PEGylation to shield from Phase I metabolism .

- LC-MS/MS Monitoring : Quantify parent compound and metabolites (e.g., ethoxy cleavage products) in plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.